Increased Steric Bulk of Decafluoro-3-phenyl-3-pentanol Ligands Relative to Martin Ligand
The decafluorinated derivative of 3-phenyl-3-pentanol provides a bidentate ligand with demonstrably greater steric bulk than the commonly used Martin ligand (hexafluoro-2-phenyl-2-propanol) [1]. Kinetic measurements show that the activation enthalpy (ΔH‡) for the stereomutation of an O-equatorial methylphosphorane bearing the decafluoro-3-phenyl-3-pentanol-based ligand is 24.4 kcal mol⁻¹, which is 5.1 kcal mol⁻¹ higher than the 19.3 kcal mol⁻¹ observed for the analogous phosphorane with Martin ligands [1].
| Evidence Dimension | Activation Enthalpy (ΔH‡) for Stereomutation |
|---|---|
| Target Compound Data | 24.4 kcal mol⁻¹ (for decafluoro-3-phenyl-3-pentanol derivative) |
| Comparator Or Baseline | Martin ligand (1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol): 19.3 kcal mol⁻¹ |
| Quantified Difference | 5.1 kcal mol⁻¹ higher (more stable O-equatorial isomer) |
| Conditions | Kinetic study of O-equatorial to O-apical isomer conversion in P-H spirophosphoranes; measured at ambient temperature |
Why This Matters
This 5.1 kcal mol⁻¹ difference proves the ligand's superior ability to stabilize specific stereoisomers, a critical parameter for chemists designing catalysts or studying stereomutation mechanisms where the Martin ligand is inadequate.
- [1] Jiang, X.-D., et al. (2010). Synthesis and application of a bidentate ligand based on decafluoro-3-phenyl-3-pentanol: Steric effect of pentafluoroethyl groups on the stereomutation of O-equatorial C-apical spirophosphoranes. *Journal of Fluorine Chemistry*, 131(9), 915-922. DOI: 10.1016/j.jfluchem.2010.06.011 View Source
